2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a piperazine and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of ethyl acetoacetate with guanidine under basic conditions.
Alkylation: The resulting pyrimidine derivative is then alkylated using ethyl iodide to introduce the ethyl group at the 5-position.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine under reflux conditions.
Formation of the Pyridine Ring: The final step involves the reaction of the intermediate with 4-cyanopyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4,6-Dichloro-2-methylpyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrimidine, piperazine, and pyridine rings makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-13(2)20-12-21-17(15)23-8-6-22(7-9-23)16-10-14(11-18)4-5-19-16/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAURWGALOJKPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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